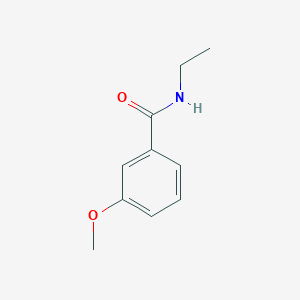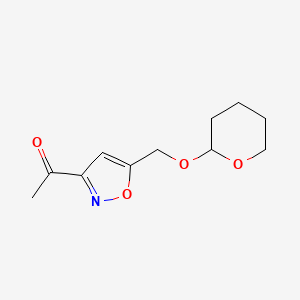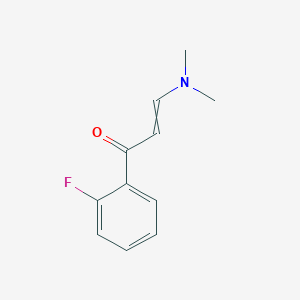![molecular formula C6H17N3 B8776565 N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine](/img/structure/B8776565.png)
N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine is an organic compound with the molecular formula C5H14N2. It is a derivative of ethylenediamine, where one of the nitrogen atoms is substituted with a methyl group and the other nitrogen atom is substituted with a 2-(methylamino)ethyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine can be synthesized through the reaction of N-methylethylenediamine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and pressures of 1-5 atm .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow process where reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the
Propriétés
Formule moléculaire |
C6H17N3 |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
N-methyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H17N3/c1-7-3-5-9-6-4-8-2/h7-9H,3-6H2,1-2H3 |
Clé InChI |
JSKMDUWCNVJQKA-UHFFFAOYSA-N |
SMILES canonique |
CNCCNCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8776503.png)
![7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8776513.png)

![methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine](/img/structure/B8776543.png)







